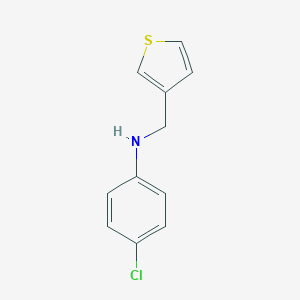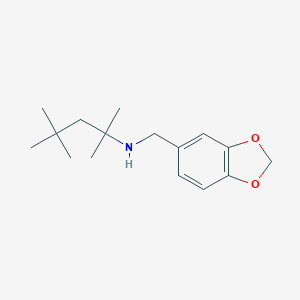SULFANYL]PROPYL})AMINE](/img/structure/B496503.png)
[(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound characterized by the presence of a fluorobenzyl group, a phenyl-tetraazolyl group, and a sulfanyl-propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps. One common method includes the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 2-fluorobenzyl chloride with a suitable amine to form the fluorobenzyl intermediate.
Introduction of the Tetraazolyl Group:
Formation of the Sulfanyl-Propyl Chain: The final step involves the reaction of the intermediate with a propylthiol compound under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE involves its interaction with specific molecular targets. The fluorobenzyl group may interact with hydrophobic pockets in proteins, while the tetraazolyl group can form hydrogen bonds with amino acid residues. The sulfanyl-propyl chain may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorobenzyl)-N-(1-propyl-1H-tetraazol-5-yl)amine
- N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-(1-propyl-1H-tetraazol-5-yl)amine
Uniqueness
[(2-FLUOROPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the sulfanyl-propyl chain, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs and materials with specific desired properties.
Properties
Molecular Formula |
C17H18FN5S |
|---|---|
Molecular Weight |
343.4g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C17H18FN5S/c18-16-10-5-4-7-14(16)13-19-11-6-12-24-17-20-21-22-23(17)15-8-2-1-3-9-15/h1-5,7-10,19H,6,11-13H2 |
InChI Key |
AYGQWLHOMJRPSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCCNCC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[2-({2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B496420.png)
![4-AMINO-N-{2-[({2-[(4-CHLOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)AMINO]ETHYL}-1,2,5-OXADIAZOLE-3-CARBOXAMIDE](/img/structure/B496421.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-(2-furylmethyl)amine](/img/structure/B496425.png)
![2-(2-Bromo-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496426.png)
![5-[(2-Ethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496428.png)
![5-[(2-Fluorobenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B496430.png)
![5-{[4-(Methylsulfanyl)benzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B496431.png)
![5-{[(4-METHYLPHENYL)METHYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOIC ACID](/img/structure/B496432.png)

![N-{2-[(2-fluorobenzyl)oxy]benzyl}-N-(2-furylmethyl)amine](/img/structure/B496436.png)

![Methyl 5-[(4-ethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B496438.png)
![5-[(3-Ethoxy-4-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496439.png)
![5-[(2-Chlorobenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B496442.png)
